![molecular formula C15H14N4O5 B4641615 N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide](/img/structure/B4641615.png)
N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide
Overview
Description
N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide, also known as NPHC, is a chemical compound that has been widely used in scientific research for its potential as an anticancer agent. This compound belongs to the class of hydrazinecarboxamides and has shown promising results in inhibiting the growth of cancer cells in vitro.
Mechanism of Action
The exact mechanism of action of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the activity of HDACs. Additionally, N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in lab experiments is its potential as an anticancer agent. N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide.
Future Directions
There are several future directions for research on N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide. One direction is to investigate the potential of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide as a therapeutic agent for cancer treatment. Clinical trials are needed to determine the safety and efficacy of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in humans. Another direction is to further elucidate the mechanism of action of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide. Understanding the molecular mechanisms underlying the anticancer effects of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide could lead to the development of more effective cancer therapies. Additionally, future research could explore the potential of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in other disease models, such as inflammatory diseases and neurodegenerative disorders.
Scientific Research Applications
N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-[(2-phenoxyacetyl)amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c20-14(10-24-13-4-2-1-3-5-13)17-18-15(21)16-11-6-8-12(9-7-11)19(22)23/h1-9H,10H2,(H,17,20)(H2,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFHJDFEFUNXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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